(5-Tert-butyl-1,2-oxazol-3-yl)methyl-(3-cyano-4-fluorophenyl)cyanamide
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Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a tert-butyl group at the 5-position and a methyl group at the 3-position. The methyl group is further linked to a phenyl ring, which is substituted with cyano and fluoro groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclization of a suitable precursor. The tert-butyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the oxazole ring, the tert-butyl group, and the phenyl ring with its substituents would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the nonpolar tert-butyl group could affect its solubility in different solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)methyl-(3-cyano-4-fluorophenyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16(2,3)15-7-12(20-22-15)9-21(10-19)13-4-5-14(17)11(6-13)8-18/h4-7H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTRMAIREXFRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-1,2-oxazol-3-yl)methyl-(3-cyano-4-fluorophenyl)cyanamide |
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